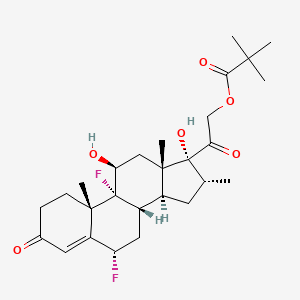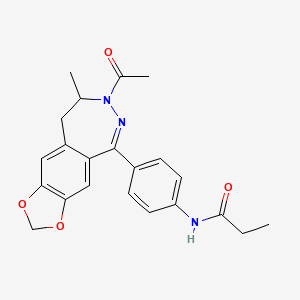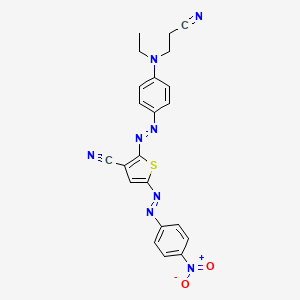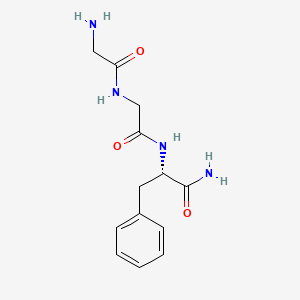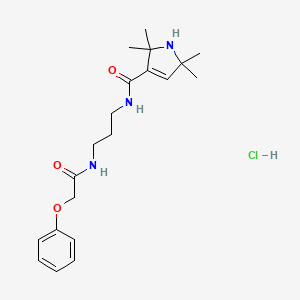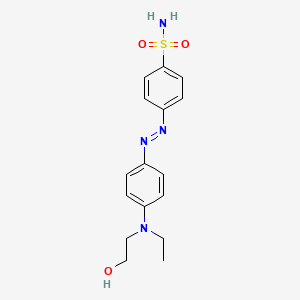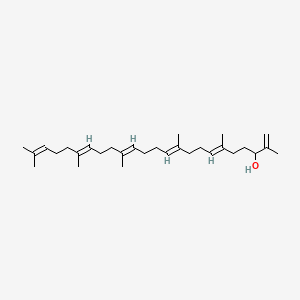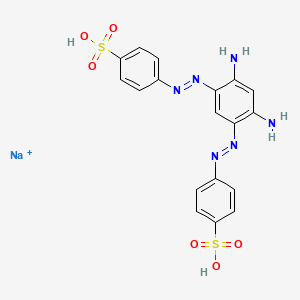
Barium isobutyl maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Barium isobutyl maleate is a chemical compound with the molecular formula C16H22BaO8 and a molecular weight of 479.67 g/mol . . This compound is used in various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Barium isobutyl maleate can be synthesized through the reaction of maleic anhydride with isobutanol to form isobutyl maleate, which is then reacted with barium hydroxide to form the final product. The reaction conditions typically involve heating the reactants under reflux and using a suitable solvent such as toluene or xylene to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through filtration and recrystallization to obtain a high-purity compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Barium isobutyl maleate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form barium maleate and other oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols and other reduced forms.
Substitution: The ester group in this compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include barium maleate, isobutyl alcohol, and various substituted derivatives depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Barium isobutyl maleate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a contrast agent in medical imaging.
Industry: this compound is used in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of barium isobutyl maleate involves its interaction with various molecular targets and pathways. In chemical reactions, it acts as a catalyst or reagent, facilitating the formation of desired products. In biological systems, it may interact with enzymes and other biomolecules, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
Barium maleate: Similar in structure but lacks the isobutyl group.
Isobutyl maleate: Contains the isobutyl group but does not have the barium ion.
Barium acetate: Another barium salt with different chemical properties and applications.
Uniqueness
Barium isobutyl maleate is unique due to the presence of both the barium ion and the isobutyl group, which confer specific chemical properties and reactivity. This makes it suitable for specialized applications in various fields, including chemistry, biology, and industry.
Propiedades
Número CAS |
97280-67-6 |
|---|---|
Fórmula molecular |
C16H22BaO8 |
Peso molecular |
479.7 g/mol |
Nombre IUPAC |
barium(2+);(Z)-4-(2-methylpropoxy)-4-oxobut-2-enoate |
InChI |
InChI=1S/2C8H12O4.Ba/c2*1-6(2)5-12-8(11)4-3-7(9)10;/h2*3-4,6H,5H2,1-2H3,(H,9,10);/q;;+2/p-2/b2*4-3-; |
Clave InChI |
HPDNAYDSNUFMLL-FDGPNNRMSA-L |
SMILES isomérico |
CC(COC(=O)/C=C\C(=O)[O-])C.CC(COC(=O)/C=C\C(=O)[O-])C.[Ba+2] |
SMILES canónico |
CC(C)COC(=O)C=CC(=O)[O-].CC(C)COC(=O)C=CC(=O)[O-].[Ba+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


